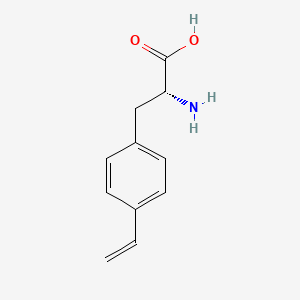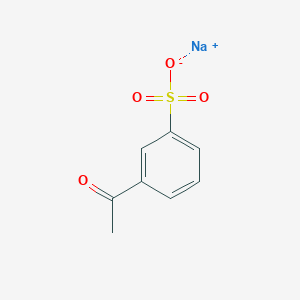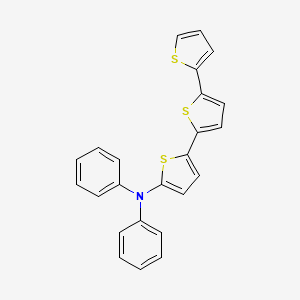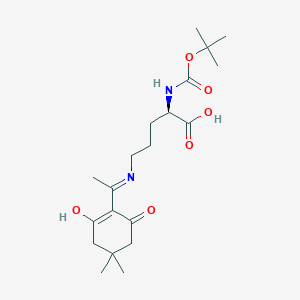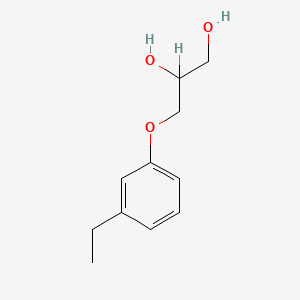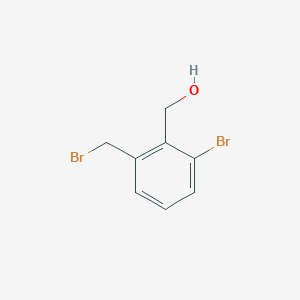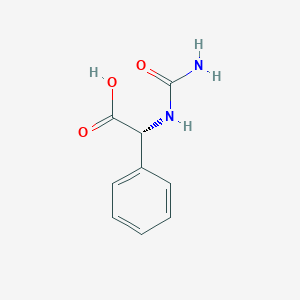
(2R)-2-(carbamoylamino)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-phenylglycine (N-AC-D-Phg-OH) is an amino acid derivative that serves as a versatile building block in peptide synthesis. It contains both an amino group (-NH2) and a carboxylic acid group (-COOH), which allows it to participate in peptide bond formation . This compound is widely used in the pharmaceutical industry as an intermediate in the production of various drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-phenylglycine typically involves the acetylation of D-phenylglycine. One common method includes suspending D-phenylglycine in water, cooling the suspension, and then adding sodium hydroxide to obtain a clear solution. Acetic anhydride is then added, followed by another addition of sodium hydroxide to maintain the pH. The reaction mixture is stirred, acidified, and the resulting solid is collected and recrystallized .
Industrial Production Methods
Industrial production of N-Acetyl-D-phenylglycine often employs biocatalytic methods using enzymes such as D-phenylglycine aminotransferase. This enzyme catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This method is preferred due to its sustainability and efficiency in producing high-value aromatic D-amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-phenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Acetyl-D-phenylglycine, such as oxo derivatives, amine derivatives, and acylated products .
Applications De Recherche Scientifique
N-Acetyl-D-phenylglycine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex peptides and proteins.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is an intermediate in the synthesis of antibiotics and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-D-phenylglycine involves its participation in peptide bond formation. The amino group (-NH2) and carboxylic acid group (-COOH) react with other amino acids to form peptide bonds, which are the building blocks of proteins. This compound can also act as a substrate for enzymes like D-phenylglycine aminotransferase, facilitating the transfer of amino groups in biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Phenylglycine: A fundamental side chain building block in many antimicrobial compounds.
D-4-Hydroxyphenylglycine: Another important building block in the synthesis of antibiotics.
Uniqueness
N-Acetyl-D-phenylglycine is unique due to its acetylated amino group, which enhances its stability and reactivity in peptide synthesis. This modification allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in pharmaceutical production .
Propriétés
Numéro CAS |
6489-76-5 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
(2R)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m1/s1 |
Clé InChI |
GIOUOHDKHHZWIQ-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


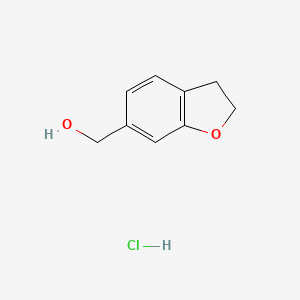
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
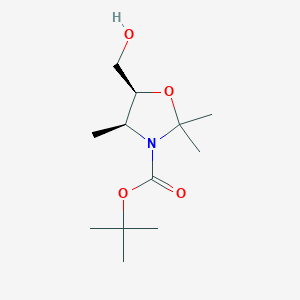
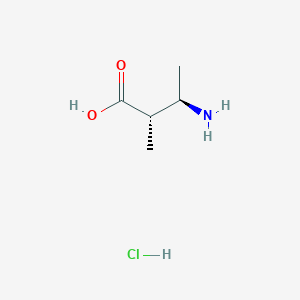
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
